1-Oxaspiro[2.4]heptane

Catalog No.
S3102543
CAS No.
185-60-4
M.F
C6H10O
M. Wt
98.145
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxaspiro[2.4]heptane

CAS Number

185-60-4

Product Name

1-Oxaspiro[2.4]heptane

IUPAC Name

1-oxaspiro[2.4]heptane

Molecular Formula

C6H10O

Molecular Weight

98.145

InChI

InChI=1S/C6H10O/c1-2-4-6(3-1)5-7-6/h1-5H2

InChI Key

FQKVQCUFRWNQDO-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CO2

solubility

not available

1-Oxaspiro[2.4]heptane is a highly reactive spirocyclic oxirane characterized by its fused cyclopentane and epoxide rings sharing a single quaternary carbon. As a premium synthetic intermediate, it is primarily procured for its unique topological strain, which drives highly regioselective ring-opening and ring-expansion reactions. Unlike standard acyclic or fused epoxides, this spiro-epoxide serves as a direct precursor to 1,1-disubstituted cyclopentanols and sterically congested cyclohexanones [1]. Its defined physical properties and high electrophilicity make it a critical raw material for pharmaceutical scale-up, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) requiring functionalized cyclopentyl or expanded cyclohexyl cores.

Procuring a generic fused epoxide, such as cyclopentene oxide, as a substitute for 1-oxaspiro[2.4]heptane will result in complete synthetic failure due to divergent regioselectivity. Nucleophilic attack on fused cyclopentene oxide strictly yields trans-1,2-disubstituted cyclopentanes. In contrast, the spiro-fused architecture of 1-oxaspiro[2.4]heptane forces nucleophiles to attack the less sterically hindered exocyclic methylene carbon, exclusively generating 1-(hydroxymethyl)cyclopentyl derivatives (1,1-disubstitution) [1]. Furthermore, under Lewis acid catalysis, 1-oxaspiro[2.4]heptane undergoes the House-Meinwald rearrangement to yield ring-expanded cyclohexanones, whereas fused epoxides merely form cyclopentanones [2]. This absolute non-interchangeability dictates that buyers must procure the exact spiro compound to access these specific downstream scaffolds.

Absolute Regiocontrol in 1,1-Disubstituted Cyclopentanol Synthesis

The spirocyclic nature of 1-oxaspiro[2.4]heptane provides complete regiocontrol during nucleophilic ring opening. When reacted with thiols or amines under basic conditions, nucleophilic attack occurs exclusively at the terminal oxirane carbon. This yields 100% 1-substituted-1-(hydroxymethyl)cyclopentane derivatives [1]. In direct comparison, the fused analog cyclopentene oxide yields 0% of the 1,1-isomer, exclusively forming 1,2-vicinal derivatives.

Evidence DimensionRegioselectivity of nucleophilic attack
Target Compound Data100% attack at exocyclic carbon (yields 1,1-disubstituted cyclopentanols)
Comparator Or BaselineCyclopentene oxide (100% attack at ring carbon, yields 1,2-disubstituted cyclopentanols)
Quantified DifferenceComplete divergence in product scaffold (1,1-geminal vs 1,2-vicinal)
ConditionsBasic nucleophilic ring opening with thiols/amines

Buyers targeting 1,1-disubstituted cyclopentane pharmaceutical intermediates must procure the spiro epoxide to ensure the correct molecular trajectory.

Access to Congested Cyclohexanones via Ring Expansion

1-Oxaspiro[2.4]heptane exhibits unique reactivity under Lewis acid catalysis, undergoing the House-Meinwald rearrangement (HMR). The relief of the spiro-fused ring strain drives an alkyl shift, resulting in a one-carbon ring expansion to form α-substituted cyclohexanones in high yields (typically >75-90% for functionalized derivatives) [1]. A baseline fused epoxide, such as cyclopentene oxide, cannot undergo this specific ring expansion, instead rearranging to a standard 5-membered cyclopentanone.

Evidence DimensionLewis acid-catalyzed rearrangement product
Target Compound DataUndergoes n+1 ring expansion (forms 6-membered cyclohexanones)
Comparator Or BaselineCyclopentene oxide (retains n-membered ring, forms 5-membered cyclopentanones)
Quantified Difference+1 carbon ring expansion vs 0 carbon expansion
ConditionsLewis acid catalysis (e.g., BF3·OEt2) in aprotic solvent

Enables process chemists to utilize a 5-membered ring precursor to efficiently synthesize sterically congested 6-membered ring systems.

Biocatalytic Kinetic Resolution Compatibility

For asymmetric synthesis, racemic 1-oxaspiro[2.4]heptane derivatives demonstrate excellent compatibility with biocatalytic kinetic resolution. Treatment with epoxide hydrolase selectively hydrolyzes one enantiomer, leaving the other intact with an enantiomeric excess (ee) exceeding 95% . This enzymatic processability is significantly more efficient than attempting classical resolution on downstream cyclopentanols, providing a highly reproducible route to chiral building blocks.

Evidence DimensionEnantiomeric excess (ee) post-resolution
Target Compound Data>95% ee via epoxide hydrolase
Comparator Or BaselineClassical downstream resolution (lower yield, higher step count)
Quantified DifferenceSingle-step biocatalytic resolution vs multi-step classical resolution
ConditionsEpoxide hydrolase catalyzed kinetic resolution

Crucial for procurement in asymmetric pharmaceutical manufacturing where high enantiopurity of the cyclopentane core is required from the earliest synthetic step.

Accelerated Ring-Opening Kinetics due to Dual Ring Strain

The reactivity of 1-oxaspiro[2.4]heptane is significantly enhanced by the combined ring strain of the oxirane and the cyclopentane ring. Compared to its 6-membered analog, 1-oxaspiro[2.5]octane, the cyclopentane spiro-epoxide exhibits a higher ground-state energy [1]. This elevated electrophilicity results in faster ring-opening kinetics and allows reactions to proceed at lower temperatures or with weaker nucleophiles, reducing thermal degradation side-reactions during industrial scale-up.

Evidence DimensionRelative electrophilicity and reaction kinetics
Target Compound DataFaster ring opening (driven by combined 3- and 5-membered ring strain)
Comparator Or Baseline1-oxaspiro[2.5]octane (slower kinetics due to lower strain of the 6-membered ring)
Quantified DifferenceLower activation energy barrier for nucleophilic attack
ConditionsNucleophilic ring opening in polar aprotic solvents

Allows manufacturers to operate at milder conditions, improving overall yield and reducing energy costs during scale-up.

Synthesis of 1,1-Disubstituted Cyclopentane APIs

Directly utilizes the regioselective nucleophilic ring opening to generate 1-(hydroxymethyl)cyclopentyl derivatives, critical for specific ophthalmic and CNS drug scaffolds [1].

Precursor for Sterically Congested Cyclohexanones

Leverages the House-Meinwald ring expansion to produce α-arylated or functionalized cyclohexanones that are difficult to synthesize via direct functionalization of a 6-membered ring [2].

Asymmetric Ring-Opening Metathesis (AROM)

Functionalized 1-oxaspiro[2.4]heptane derivatives serve as highly reactive monomers in transition-metal-catalyzed AROM/CM reactions to build complex, multi-functionalized cyclopentanes [3].

XLogP3

0.9

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